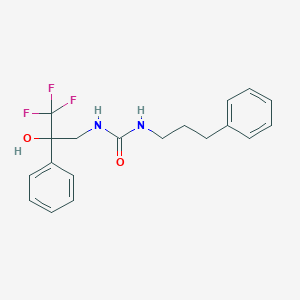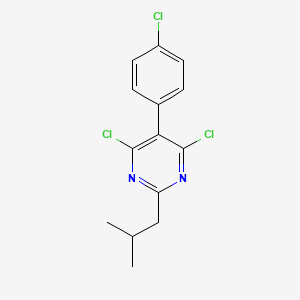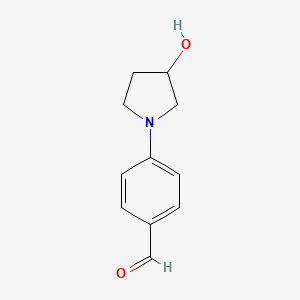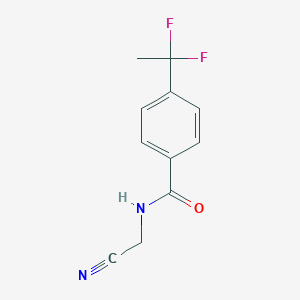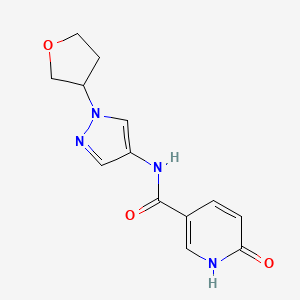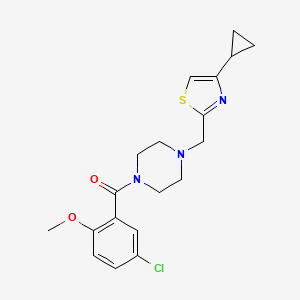
(5-Chloro-2-methoxyphenyl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methoxyphenyl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic, heterocyclic, and piperazine moieties, making it an interesting subject for chemical research and potential pharmaceutical development.
Mecanismo De Acción
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s target and mode of action, it’s difficult to predict how these factors would affect the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Derivative Formation: The piperazine ring is typically synthesized through the reaction of diethylenetriamine with appropriate alkyl halides.
Final Coupling: The final step involves coupling the synthesized thiazole and piperazine derivatives with the 5-chloro-2-methoxyphenyl group, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the aromatic ring or the thiazole moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the aromatic ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
Oxidation: Formation of quinones or N-oxides.
Reduction: Formation of reduced aromatic or heterocyclic derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study the interactions of piperazine and thiazole derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential pharmaceutical applications include the development of new drugs targeting specific receptors or enzymes. The piperazine and thiazole moieties are known for their bioactivity, which could be harnessed in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Comparación Con Compuestos Similares
Similar Compounds
- **(5-Chloro-2-methoxyphenyl)(4-(4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- **(5-Chloro-2-methoxyphenyl)(4-(4-ethylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- **(5-Chloro-2-methoxyphenyl)(4-(4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (5-Chloro-2-methoxyphenyl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropyl group, in particular, can influence the compound’s steric and electronic properties, potentially leading to different interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-25-17-5-4-14(20)10-15(17)19(24)23-8-6-22(7-9-23)11-18-21-16(12-26-18)13-2-3-13/h4-5,10,12-13H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUZWZULGCSMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2887028.png)
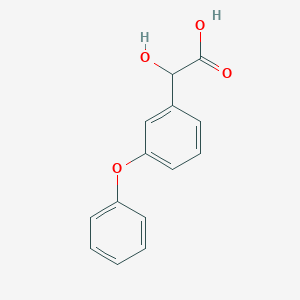
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2887030.png)
![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)
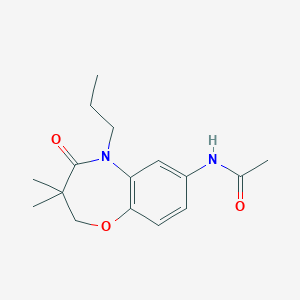
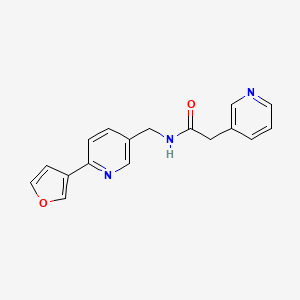
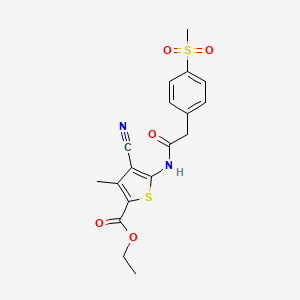
amine hydrochloride](/img/structure/B2887037.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)
